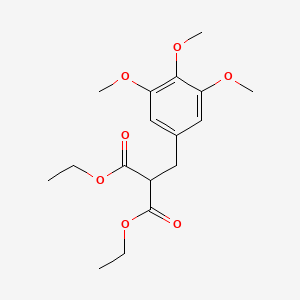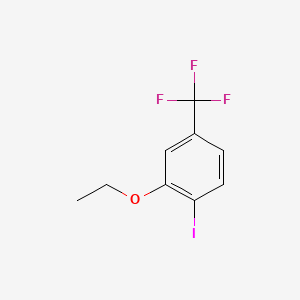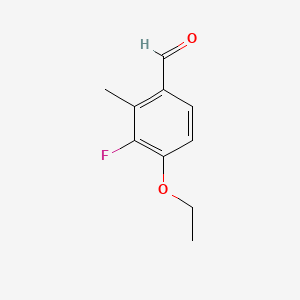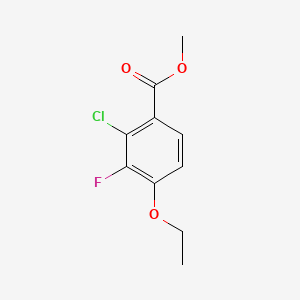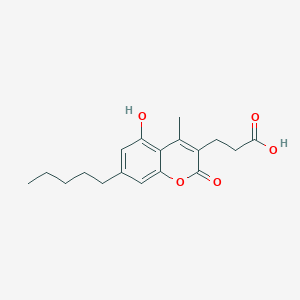
5-Hydroxy-4-methyl-2-oxo-7-pentyl-2H-1-benzopyran-3-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.36428 g/mol . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Analyse Chemischer Reaktionen
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- can be compared with other similar compounds in the benzopyran family, such as:
Coumarin (2H-1-benzopyran-2-one): Known for its fragrant properties and use in perfumes.
Umbelliferone (7-hydroxycoumarin): Commonly found in plants and known for its antioxidant properties.
Furanocoumarins: A class of compounds with various biological activities, including antimicrobial and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
16849-38-0 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(5-hydroxy-4-methyl-2-oxo-7-pentylchromen-3-yl)propanoic acid |
InChI |
InChI=1S/C18H22O5/c1-3-4-5-6-12-9-14(19)17-11(2)13(7-8-16(20)21)18(22)23-15(17)10-12/h9-10,19H,3-8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
GSVRMVMEOAODNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=C(C(=O)OC2=C1)CCC(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)

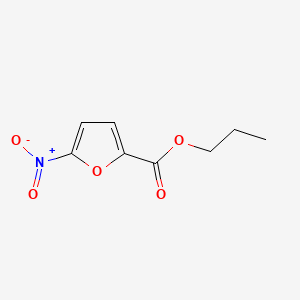
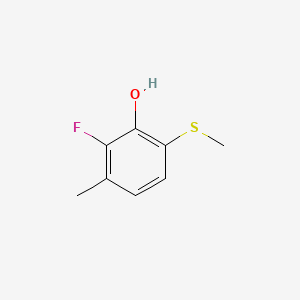
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)

